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Compound of Interest

Compound Name: Nitrosomethane

Cat. No.: B1211736

For Researchers, Scientists, and Drug Development Professionals

Nitrosomethane and formaldoxime, two isomers with the chemical formula CHsNO, present a
compelling case for the power of spectroscopic techniques in distinguishing between
structurally similar molecules. While sharing the same elemental composition, their distinct
atomic arrangements give rise to unique spectral fingerprints. This guide provides a
comprehensive comparison of nitrosomethane and formaldoxime using Infrared (IR)
Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry
(MS), supported by experimental data and detailed protocols.

At a Glance: Key Spectroscopic Differentiators
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Spectroscopic
Technique
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(CH3-N=0)

Formaldoxime
(CH2=N-OH)
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In-Depth Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The key

to differentiating nitrosomethane and formaldoxime lies in the vibrational modes of their

distinct functional groups.

Nitrosomethane is characterized by a strong absorption band corresponding to the N=0

stretching vibration. This typically appears in the region of 1600-1500 cm~1.
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Formaldoxime, on the other hand, exhibits characteristic absorptions for both the O-H and C=N
groups. A broad band in the region of 3700-3584 cm~1 is indicative of the O-H stretching
vibration. Additionally, a band corresponding to the C=N stretching vibration is observed around
1639 cm~1.

Experimental Data Summary: IR Spectroscopy

Experimental Frequency

Compound Key Vibrational Mode

(cm™)
Nitrosomethane N=0O Stretch ~1565
Formaldoxime O-H Stretch 3650.2913
C=N Stretch 1639
C-H Asymmetric Stretch 3109.7205
C-H Symmetric Stretch 2973.1682

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic
nuclei, particularly hydrogen (*H) and carbon (23C).

IH NMR:

» Nitrosomethane: Due to the three equivalent protons of the methyl group, the *H NMR
spectrum of nitrosomethane is expected to show a single singlet. A predicted *H NMR
spectrum for nitrosomethane shows a singlet at approximately 0.04 ppm.

o Formaldoxime: The *H NMR spectrum of formaldoxime is expected to be more complex. It
should exhibit a signal for the two methylene (CHz) protons and a separate, often broad,
signal for the hydroxyl (OH) proton. The chemical shifts of the methylene protons would be
influenced by the adjacent C=N double bond.

13C NMR:
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* Nitrosomethane: The 3C NMR spectrum of nitrosomethane will display a single resonance
corresponding to the methyl carbon.

o Formaldoxime: Similarly, formaldoxime will show a single resonance for its methylene
carbon. However, the chemical shift is expected to differ significantly from that of
nitrosomethane due to the different bonding environment (sp2 hybridized carbon in an
oxime versus an sp? hybridized carbon attached to a nitroso group).

While specific experimental NMR data for the monomers of both compounds is scarce in the
literature, the predicted differences in their spectra provide a clear basis for differentiation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, offering insights into its molecular weight and structure.

Both nitrosomethane and formaldoxime have the same molecular weight of 45.04 g/mol , and
therefore will exhibit a molecular ion peak (M*) at an m/z of 45. The key to their differentiation
lies in their distinct fragmentation patterns.

» Nitrosomethane: As a nitrosamine, nitrosomethane is expected to undergo a characteristic
fragmentation pathway involving the loss of the nitroso group (*NO), which has a mass of 30
Da.[1] This would result in a prominent fragment ion at m/z 15, corresponding to the methyl
cation (CHs").

o Formaldoxime: The fragmentation of formaldoxime is anticipated to proceed differently.
Possible fragmentation pathways could involve the loss of a hydrogen atom, a hydroxyl
radical, or other small neutral molecules, leading to a different set of fragment ions compared
to nitrosomethane.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of small organic
molecules like nitrosomethane and formaldoxime. Instrument-specific parameters may require
optimization.

Infrared (IR) Spectroscopy (Gas Phase)
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o Sample Preparation: Introduce the gaseous sample into a gas cell with IR-transparent
windows (e.g., KBr or NaCl).

e Instrument Setup: Place the gas cell in the sample compartment of an FTIR spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A
background spectrum of the empty gas cell should be recorded and subtracted from the
sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and compare them to known
values for functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Solution Phase)

o Sample Preparation: Dissolve a small amount of the compound (typically 1-5 mg for 1H
NMR, 10-20 mg for 33C NMR) in a suitable deuterated solvent (e.g., CDCls, D20) in an NMR
tube.

e Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then
"locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic
field homogeneity.

o Data Acquisition: Acquire the *H and 3C NMR spectra using standard pulse sequences.

o Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline
correction) and analyze the chemical shifts, integration (for *H), and coupling patterns to
elucidate the structure.

Mass Spectrometry (Electron lonization)

o Sample Introduction: Introduce the sample into the mass spectrometer. For volatile
compounds, this can be done via a gas chromatography (GC-MS) system or a direct
insertion probe.

 lonization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to
induce ionization and fragmentation.
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e Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between nitrosomethane
and formaldoxime using the spectroscopic methods discussed.
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Caption: Workflow for differentiating nitrosomethane and formaldoxime.

Conclusion

The spectroscopic differentiation of nitrosomethane and formaldoxime serves as a clear
example of how fundamental analytical techniques can be applied to resolve structural
ambiguities. By systematically analyzing the data from IR, NMR, and Mass Spectrometry,
researchers can confidently identify these isomers, a critical step in various fields including
synthetic chemistry, materials science, and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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